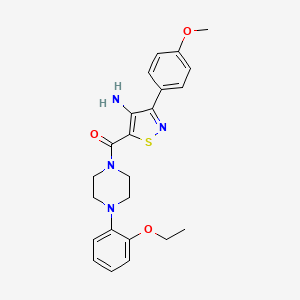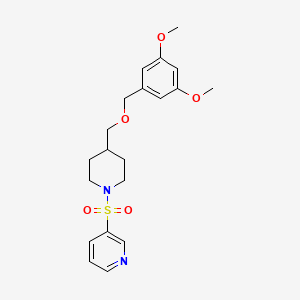
3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)pyridine, commonly known as SNS-032, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. SNS-032 is a pyridine-based compound that has been found to have antitumor and anti-inflammatory properties. The compound has been studied for its ability to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a critical role in cell cycle regulation.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has been conducted on the synthesis and crystal structure of compounds containing elements similar to "3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)pyridine". For instance, studies on related piperidinyl and pyridinyl compounds demonstrate the synthesis of novel compounds with detailed structural analysis. These compounds often exhibit interesting physical and chemical properties due to their unique structural configurations, such as nonplanarity and specific conformational behaviors (Xue Si-jia, 2011).
Materials Science Applications
Compounds containing pyridine and sulfone moieties, similar to the target molecule, have been investigated for their potential in materials science. For example, research on fluorinated polyamides containing pyridine and sulfone groups has shown that these materials possess desirable properties such as solubility in organic solvents, high glass transition temperatures, and thermal stability. These materials could be used in various applications, including as films with high tensile strength and low dielectric constants (Xiao-Ling Liu et al., 2013).
Corrosion Inhibition
Studies on piperidine derivatives have explored their use as corrosion inhibitors for metals. Quantum chemical calculations and molecular dynamics simulations have been employed to understand the adsorption and inhibition efficiencies of these compounds on metal surfaces, demonstrating their potential to protect against corrosion. This highlights the application of such compounds in industrial settings to prolong the lifespan of metal components (S. Kaya et al., 2016).
Chemical Synthesis
Research also delves into the synthetic routes for creating structurally related compounds. This includes developing methodologies for synthesizing compounds with piperidinyl and pyridinyl groups, which are relevant to pharmaceutical and chemical industries. For instance, efficient synthetic routes have been reported for compounds that could serve as intermediates in the production of pharmaceuticals or as catalysts in organic reactions (R. Smaliy et al., 2011).
Biological Activity
While direct studies on the biological activity of "3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)pyridine" are not highlighted, related research indicates that compounds with similar structures can exhibit significant biological activities. This includes potential antibacterial, antifungal, and anticancer properties, which underscores the importance of these compounds in drug development and other biomedical applications (H. Khalid et al., 2016).
Propriétés
IUPAC Name |
3-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-25-18-10-17(11-19(12-18)26-2)15-27-14-16-5-8-22(9-6-16)28(23,24)20-4-3-7-21-13-20/h3-4,7,10-13,16H,5-6,8-9,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZNHFMVKNMESN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

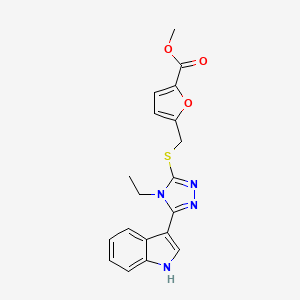
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2936547.png)
![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2936549.png)
![Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2936550.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile](/img/no-structure.png)

![Oxiran-2-yl-[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B2936554.png)

![4-(4-fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2936557.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2936558.png)
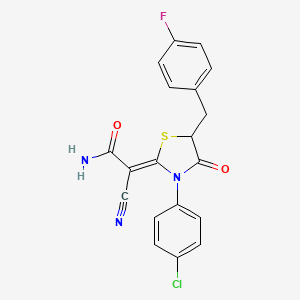
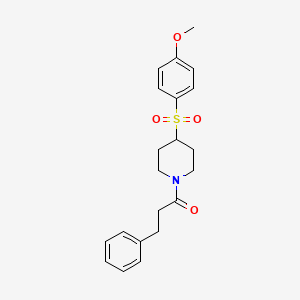
![N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2936564.png)
